

T-26c enzyme inhibition assay procedure

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: T-26c

CAS No.: 869296-13-9

Cat. No.: S544360

Get Quote

T-26c Profile & Key Assay Parameters

Parameter	Description / Value	Experimental Context
Molecular Weight	479.51 g/mol	Chemical property [1] [2]
IC ₅₀ for MMP-13	6.75 pM (cell-free assay)	Primary potency measurement [1] [2]
Selectivity	>2,600-fold over related metalloenzymes	Specificity assessment [1] [2]
Cellular Activity	87.4% inhibition of collagen breakdown at 0.1 μM	Bovine nasal cartilage explant assay [1] [2]

Detailed Experimental Protocols

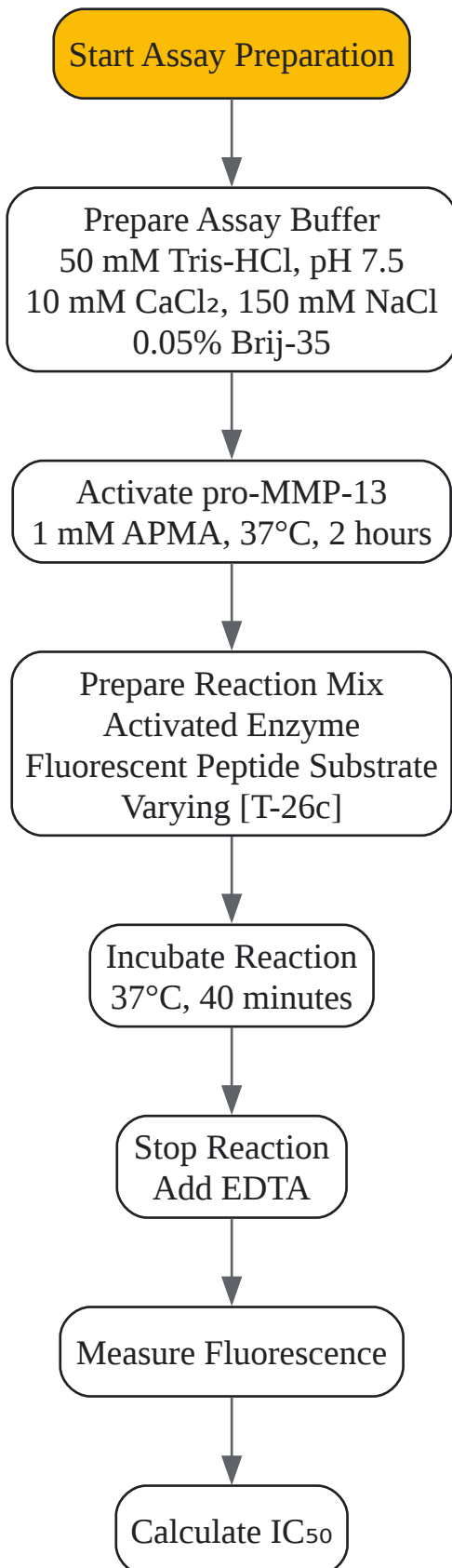
Here are the detailed methodologies for the key experiments cited in the **T-26c** literature.

Fluorescence-Based MMP-13 Enzymatic Assay

This is the primary cell-free assay used to determine the IC₅₀ value [1] [2].

- **Assay Buffer:** 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.
- **Enzyme Preparation:** Pro-MMP-13 is activated by incubation with 1 mM aminophenylmercuric acetate (APMA) in assay buffer at 37°C for 2 hours.
- **Reaction Mixture:** The assay is performed in a buffer containing the activated enzyme and a fluorescent peptide substrate (Cy3-PLGLK(Cy5Q)AR-NH₂) in the presence of varying concentrations of **T-26c**.
- **Incubation:** The reaction is incubated at 37°C for 40 minutes.
- **Reaction Termination:** The reaction is stopped by adding EDTA (pH 8.0).
- **Detection:** The increase in fluorescence is measured using a spectrofluorimeter.
- **Data Calculation:** Enzyme activity (%) is calculated using the formula: Enzyme activity (%) = $[(X - C) / (T - C)] \times 100$, where:
 - **X** = fluorescence count with inhibitor
 - **T** = fluorescence count without inhibitor (total activity)
 - **C** = fluorescence count with EDTA (background) [1]

The following diagram illustrates the workflow of this enzymatic assay:



[Click to download full resolution via product page](#)

Bovine Nasal Cartilage Explant Assay (Cellular Activity)

This assay measures the functional inhibition of collagen degradation in a tissue context [1] [2].

- **Tissue Preparation:** Bovine nasal septum cartilage is sliced and maintained in DMEM/F-12 medium with 10% fetal calf serum overnight. It is then cut into small cubes ($\approx 1 \text{ mm}^3$).
- **Stimulation & Treatment:** Cartilage cubes are cultured in medium supplemented with 10 ng/mL IL-1 β and 50 ng/mL oncostatin M to induce collagen degradation, in the presence or absence of **T-26c**.
- **Incubation & Sample Collection:** The cartilage is incubated for 14 days. The culture supernatant is harvested and replaced with fresh medium containing the test compounds every 7 days. Supernatants from day 7 and day 14 are collected.
- **Analysis:** The remaining cartilage is digested with papain. Hydroxyproline release in the media is determined as a measure of collagen degradation.
- **Inhibition Calculation:** The percentage of inhibitory activity is calculated as: % Inhibition = $[(\% \text{ Collagen Degradation with Cytokines}) - (\% \text{ Collagen Degradation with Cytokines and T-26c})] / [(\% \text{ Collagen Degradation with Cytokines}) - (\% \text{ Collagen Degradation without additives})] \times 100$ [1]

Key Considerations for Assay Design

When developing or adapting these protocols, please consider the following points highlighted in the general enzyme inhibition literature:

- **Experimental Design:** Pay close attention to the choice of catalyst, optimal buffer conditions, and the concentrations of the active enzyme, substrate, and inhibitor. The use of appropriate positive and negative controls is crucial [3].
- **Pitfalls:** Common issues that can compromise results include having a low fraction of active enzyme or applying an incorrect model for data analysis (e.g., improper determination of the inhibition constant without recognizing its dependence on enzyme concentration) [3].
- **Data Analysis:** For robust results, plot the trypsin inhibitory activity versus the amount of inhibitor and ensure the linear regression has an R-squared value ($R^2 \geq 0.95$) [4]. This principle applies to other enzyme-inhibitor systems as well.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. T-26c | MMP [targetmol.com]
2. T-26c | MMP-13 Inhibitor | MedChemExpress [medchemexpress.com]
3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]

To cite this document: Smolecule. [T-26c enzyme inhibition assay procedure]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544360#t-26c-enzyme-inhibition-assay-procedure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com